5-(Diethylamino)pyrazine-2-boronic acid
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Overview
Description
5-(Diethylamino)pyrazine-2-boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound features a pyrazine ring substituted with a diethylamino group and a boronic acid moiety, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.
Industrial Production Methods
Industrial production of 5-(Diethylamino)pyrazine-2-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production .
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, boronic esters, and borates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Diethylamino)pyrazine-2-boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Diethylamino)pyrazine-2-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and separation applications . Additionally, the diethylamino group can enhance the compound’s solubility and reactivity in organic solvents .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
2-Pyridylboronic acid: Another heteroarylboronic acid with applications in cross-coupling reactions.
Pinacol boronic esters: Commonly used boronic esters in organic synthesis.
Uniqueness
5-(Diethylamino)pyrazine-2-boronic acid is unique due to the presence of both a diethylamino group and a boronic acid moiety on the pyrazine ring. This combination enhances its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
[5-(diethylamino)pyrazin-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BN3O2/c1-3-12(4-2)8-6-10-7(5-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWBPZWEDGMWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)N(CC)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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